molecular formula C18H26N2O4 B7339713 4-[[2-[(2S,7R)-2,7-dimethyl-1,4-oxazepan-4-yl]propanoylamino]methyl]benzoic acid

4-[[2-[(2S,7R)-2,7-dimethyl-1,4-oxazepan-4-yl]propanoylamino]methyl]benzoic acid

Cat. No.: B7339713
M. Wt: 334.4 g/mol
InChI Key: FKMSSUNMQNBMIX-AMIUJLCOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[2-[(2S,7R)-2,7-dimethyl-1,4-oxazepan-4-yl]propanoylamino]methyl]benzoic acid, also known as DAPT, is a small molecule inhibitor that has been widely used in scientific research for its ability to block the Notch signaling pathway. This pathway plays a crucial role in cell differentiation, proliferation, and apoptosis, and its dysregulation has been implicated in various diseases, including cancer, Alzheimer's disease, and cardiovascular disorders.

Mechanism of Action

4-[[2-[(2S,7R)-2,7-dimethyl-1,4-oxazepan-4-yl]propanoylamino]methyl]benzoic acid exerts its inhibitory effect on the Notch signaling pathway by binding to the active site of the γ-secretase complex, which is responsible for the cleavage of the Notch receptor. By blocking this cleavage, this compound prevents the release of the intracellular domain of the Notch receptor, which is required for downstream signaling. This leads to the downregulation of Notch target genes and the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and context. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis, suggesting its potential as an anti-cancer agent. In neural stem cells, this compound has been shown to promote differentiation and inhibit self-renewal, suggesting its potential for regenerative medicine. In cardiovascular cells, this compound has been shown to inhibit smooth muscle cell proliferation and migration, suggesting its potential for the treatment of vascular diseases. However, this compound can also have off-target effects on other signaling pathways, which should be taken into consideration when interpreting the results.

Advantages and Limitations for Lab Experiments

4-[[2-[(2S,7R)-2,7-dimethyl-1,4-oxazepan-4-yl]propanoylamino]methyl]benzoic acid has several advantages for lab experiments, including its specificity for the Notch signaling pathway, its cost-effectiveness, and its availability as a commercial reagent. However, this compound also has some limitations, including its potential off-target effects, its low solubility in aqueous solutions, and its instability in certain conditions, such as acidic pH or high temperature. These limitations should be taken into consideration when designing experiments and interpreting the results.

Future Directions

There are several future directions for the use of 4-[[2-[(2S,7R)-2,7-dimethyl-1,4-oxazepan-4-yl]propanoylamino]methyl]benzoic acid in scientific research. One direction is to investigate the role of Notch signaling in the context of immune cells, where its role is less well understood. Another direction is to explore the potential of this compound as a therapeutic agent for diseases other than cancer and Alzheimer's disease, such as cardiovascular diseases and autoimmune disorders. Finally, there is a need to develop more specific and potent inhibitors of the Notch signaling pathway, which could be used as alternatives to this compound in certain contexts.
Conclusion:
This compound is a small molecule inhibitor that has been widely used in scientific research for its ability to block the Notch signaling pathway. Its synthesis method has been optimized to improve yield and reduce the number of steps, making it a cost-effective and scalable process. This compound has a wide range of biochemical and physiological effects, depending on the cell type and context, and its advantages and limitations should be taken into consideration when designing experiments. There are several future directions for the use of this compound in scientific research, which could lead to new insights into the role of Notch signaling in health and disease.

Synthesis Methods

4-[[2-[(2S,7R)-2,7-dimethyl-1,4-oxazepan-4-yl]propanoylamino]methyl]benzoic acid can be synthesized through a multi-step process, starting from commercially available starting materials. The synthesis involves the protection of the carboxylic acid group, followed by the formation of the oxazepane ring and the introduction of the benzoyl group. The final deprotection step yields this compound as a white solid with a purity of over 99%. The synthesis of this compound has been optimized to improve yield and reduce the number of steps, making it a cost-effective and scalable process.

Scientific Research Applications

4-[[2-[(2S,7R)-2,7-dimethyl-1,4-oxazepan-4-yl]propanoylamino]methyl]benzoic acid has been widely used in scientific research as a tool to study the Notch signaling pathway. It has been shown to inhibit the cleavage of the Notch receptor by the γ-secretase complex, leading to the downregulation of downstream target genes. This compound has been used to investigate the role of Notch signaling in various biological processes, including embryonic development, stem cell differentiation, and tumor growth. It has also been used to develop therapeutic strategies for diseases associated with aberrant Notch signaling, such as cancer and Alzheimer's disease.

Properties

IUPAC Name

4-[[2-[(2S,7R)-2,7-dimethyl-1,4-oxazepan-4-yl]propanoylamino]methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-12-8-9-20(11-13(2)24-12)14(3)17(21)19-10-15-4-6-16(7-5-15)18(22)23/h4-7,12-14H,8-11H2,1-3H3,(H,19,21)(H,22,23)/t12-,13+,14?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKMSSUNMQNBMIX-AMIUJLCOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC(O1)C)C(C)C(=O)NCC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN(C[C@@H](O1)C)C(C)C(=O)NCC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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